
((Benzyloxy)carbonyl)-l-alanyl-l-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Benzyloxy)carbonyl)-l-alanyl-l-lysine is a synthetic peptide compound that features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and serves as a model compound for studying various biochemical processes. The benzyloxycarbonyl group is commonly used to protect amino groups during peptide synthesis, ensuring that reactions occur at the desired locations on the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-l-alanyl-l-lysine typically involves the protection of the amino groups of l-alanine and l-lysine with the benzyloxycarbonyl group. The process generally includes the following steps:
Protection of l-alanine: l-alanine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide to form benzyloxycarbonyl-l-alanine.
Protection of l-lysine: Similarly, l-lysine is protected by reacting it with benzyl chloroformate.
Coupling Reaction: The protected l-alanine and l-lysine are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
((Benzyloxy)carbonyl)-l-alanyl-l-lysine undergoes various chemical reactions, including:
Deprotection: The benzyloxycarbonyl group can be removed under acidic conditions or by catalytic hydrogenation.
Coupling Reactions: It can participate in further peptide coupling reactions to form longer peptide chains.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Deprotection: l-alanyl-l-lysine.
Coupling: Longer peptide chains.
Hydrolysis: Individual amino acids or shorter peptides.
科学的研究の応用
((Benzyloxy)carbonyl)-l-alanyl-l-lysine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Biochemical Studies: Serves as a model compound for studying enzyme-substrate interactions and peptide bond formation.
Drug Development: Used in the development of peptide-based drugs and as a reference compound in pharmacological studies.
Industrial Applications: Employed in the production of synthetic peptides for research and therapeutic purposes.
作用機序
The mechanism of action of ((Benzyloxy)carbonyl)-l-alanyl-l-lysine primarily involves its role as a protected peptide. The benzyloxycarbonyl group protects the amino groups, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino groups can participate in further reactions, allowing for the formation of longer peptide chains. The compound’s molecular targets and pathways are primarily related to its interactions with enzymes involved in peptide synthesis and hydrolysis.
類似化合物との比較
Similar Compounds
- ((Benzyloxy)carbonyl)-l-alanyl-l-glycine
- ((Benzyloxy)carbonyl)-l-alanyl-l-arginine
- ((Benzyloxy)carbonyl)-l-alanyl-l-histidine
Uniqueness
((Benzyloxy)carbonyl)-l-alanyl-l-lysine is unique due to the presence of both l-alanine and l-lysine, which provide distinct chemical properties and reactivity. The lysine residue, with its additional amino group, offers more sites for further functionalization and coupling reactions compared to simpler peptides like ((Benzyloxy)carbonyl)-l-alanyl-l-glycine.
特性
分子式 |
C17H25N3O5 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
6-amino-2-[2-(phenylmethoxycarbonylamino)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H25N3O5/c1-12(15(21)20-14(16(22)23)9-5-6-10-18)19-17(24)25-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,24)(H,20,21)(H,22,23) |
InChIキー |
RQMDMYNAXPFMCC-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


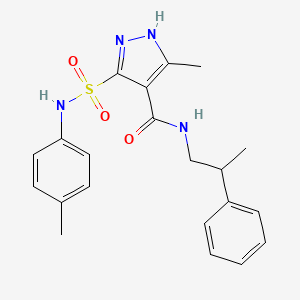
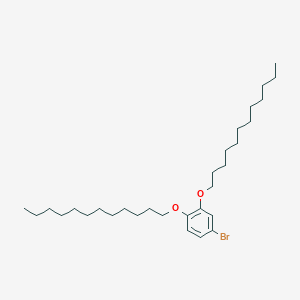
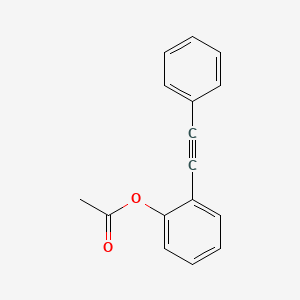

![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
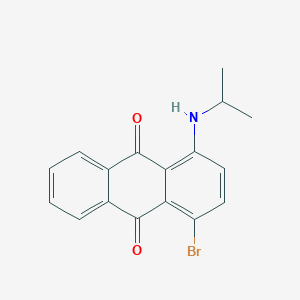
![N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
![2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole](/img/structure/B14112249.png)
![6-((5Z)-5-[4-(Dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3+](/img/structure/B14112257.png)
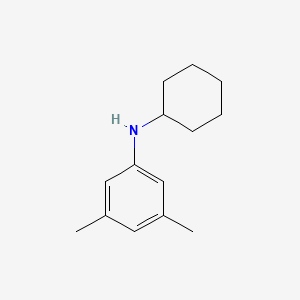
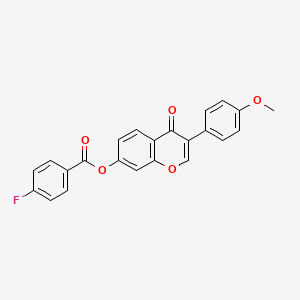
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B14112291.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(1H-indol-2-yl)methanone](/img/structure/B14112292.png)
